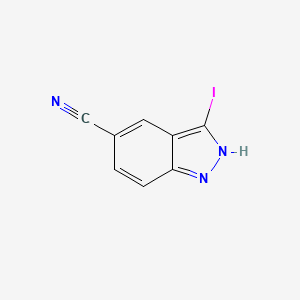

3-Iodo-1H-indazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXBWWWYWVYSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646705 | |

| Record name | 3-Iodo-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-90-2 | |

| Record name | 3-Iodo-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Iodo 1h Indazole 5 Carbonitrile

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position

The iodine atom at the C-3 position of the indazole ring serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, alkenyl, aryl, and alkynyl moieties, making it a cornerstone for the synthesis of complex indazole derivatives.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Research has demonstrated the successful C-3 vinylation of unprotected 3-iodoindazoles, including 3-Iodo-1H-indazole-5-carbonitrile, using pinacol (B44631) vinyl boronate under microwave irradiation. nih.govharvard.edu This method provides direct access to 3-vinylindazoles without the need for N-protection of the indazole ring. harvard.edu

A study systematically investigated the reaction conditions, finding that the use of Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a solvent system of dioxane/H₂O at 150 °C under microwave irradiation provides the desired vinylated product in good yield. nih.gov The presence of the electron-withdrawing nitrile group at the C-5 position was found to be compatible with the reaction conditions, affording 3-vinyl-1H-indazole-5-carbonitrile in 75% yield. nih.gov

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| This compound | Pinacol vinyl boronate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 150 °C, 20 min, MW | 3-Vinyl-1H-indazole-5-carbonitrile | 75% | nih.gov |

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a fundamental tool for creating C(sp²)-C(sp) bonds. wikipedia.org This reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org While specific studies on the Sonogashira coupling of this compound are not extensively documented in the reviewed literature, the reactivity of the C-3 iodo group makes it an excellent candidate for this transformation.

Research on similar heterocyclic systems, such as substituted 3-iodo-1H-pyrazoles, demonstrates the feasibility of this reaction. For instance, N-protected 3-iodopyrazoles successfully undergo Sonogashira coupling with phenylacetylene (B144264) under standard conditions using a palladium catalyst and a copper(I) co-catalyst, yielding the corresponding 3-alkynylpyrazole derivatives in high yields. arkat-usa.org It is anticipated that this compound would react similarly to provide various 3-alkynyl-1H-indazole-5-carbonitriles, which are valuable precursors for more complex molecules.

| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| N-protected 3-Iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | Room Temp to 60 °C | N-protected 3-(Phenylethynyl)-1H-pyrazole | arkat-usa.org |

Beyond Suzuki and Sonogashira reactions, the 3-iodoindazole scaffold is amenable to other important palladium-catalyzed transformations.

Heck Coupling: The Heck reaction couples aryl halides with alkenes. organic-chemistry.orgwikipedia.org This methodology has been applied to 3-iodoindazoles to synthesize C-3 substituted indazoles, which are precursors to biologically active azatryptamines. nih.gov The reaction typically involves a palladium catalyst, a base, and an activated alkene. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a drawback. organic-chemistry.org The C-3 iodo position of the indazole core is a suitable electrophile for this reaction, allowing for the introduction of various organic residues.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org It has become a vital method for synthesizing aryl amines. Studies have demonstrated the successful synthesis of N-substituted 3-aminoindazoles via Buchwald-Hartwig amination of 3-haloindazoles. researchgate.net This provides a direct route to 3-aminoindazole derivatives, which are important pharmacophores.

Reactions Involving the Nitrile Group at the C-5 Position

The nitrile group at the C-5 position is a versatile functional handle that can be converted into several other important groups, primarily through hydrolysis or reduction.

The hydrolysis of nitriles is a classic transformation to produce carboxylic acids. chemguide.co.uk This can be achieved under either acidic or basic conditions, typically by heating under reflux. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: Heating this compound with a dilute aqueous acid, such as hydrochloric acid, is expected to hydrolyze the nitrile group first to an intermediate amide and then to the corresponding carboxylic acid, yielding 3-Iodo-1H-indazole-5-carboxylic acid. chemguide.co.ukbyjus.com

Alkaline-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base like sodium hydroxide (B78521) will produce the carboxylate salt (e.g., sodium 3-iodo-1H-indazole-5-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid would then furnish the free carboxylic acid. libretexts.org

While specific literature for this exact transformation on this compound was not found, this represents a standard and predictable reaction pathway for the nitrile functional group.

The reduction of the nitrile group provides a direct route to primary amines, specifically aminomethyl groups. This transformation significantly enhances the molecular diversity derivable from the starting material.

Common methods for nitrile reduction involve powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. chemguide.co.uk

Reduction with LiAlH₄: Treatment of this compound with lithium aluminum hydride in an ethereal solvent like diethyl ether or THF, followed by an acidic workup, would be expected to reduce the nitrile to an aminomethyl group, yielding (3-Iodo-1H-indazol-5-yl)methanamine. chemguide.co.uk Care must be taken as LiAlH₄ is a very strong reducing agent and could potentially affect other parts of the molecule, although the C-I bond on an aromatic ring is generally stable to these conditions.

Catalytic Hydrogenation: The nitrile can also be reduced using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk This method is often considered "greener" but may require high pressures and temperatures. A key consideration for this compound would be the potential for competitive dehalogenation (reduction of the C-I bond), which is a known side reaction in catalytic hydrogenations of aryl halides. Careful selection of the catalyst and reaction conditions would be necessary to achieve selective reduction of the nitrile. organic-chemistry.org

Cycloaddition Reactions of the Nitrile Functionality

The nitrile group (C≡N) in this compound is a valuable functional handle for constructing more complex heterocyclic systems through cycloaddition reactions. A primary pathway for this is the 1,3-dipolar cycloaddition, where the nitrile is first converted into a nitrile oxide (R-C≡N⁺-O⁻), a reactive 1,3-dipole. youtube.comresearchgate.net

Nitrile oxides are typically generated in situ from precursor aldoximes through oxidation, or from hydroximoyl chlorides via dehydrohalogenation. nih.gov Once formed, the nitrile oxide derived from this compound can react with various dipolarophiles. For instance, reaction with alkenes yields 2-isoxazoline rings, while reaction with alkynes produces isoxazoles, which are stable aromatic heterocycles. youtube.comnih.gov This intramolecular nitrile oxide cycloaddition (INOC) is a powerful strategy for the regio- and diastereoselective synthesis of fused-ring systems. nih.govmdpi.com The reaction's utility lies in its ability to rapidly assemble molecular complexity from relatively simple starting materials. youtube.com

The general scheme for such a reaction involves two key steps:

Generation of the Nitrile Oxide : The nitrile group is transformed. A common laboratory method involves the oxidation of an aldoxime, for example using sodium hypochlorite. nih.gov

[3+2] Cycloaddition : The generated nitrile oxide reacts with a double or triple bond (the dipolarophile) to form a five-membered heterocyclic ring. nih.govmdpi.com

| Reaction Type | Dipolarophile | Product | Significance |

| 1,3-Dipolar Cycloaddition | Alkene (e.g., ethene) | 3-(Indazol-5-yl)-2-isoxazoline | Synthesis of isoxazoline-fused systems |

| 1,3-Dipolar Cycloaddition | Alkyne (e.g., ethyne) | 3-(Indazol-5-yl)-isoxazole | Access to stable, aromatic isoxazole (B147169) derivatives youtube.com |

This table presents a conceptual reaction pathway, as direct examples for this compound were not found in the provided search results. The principles are based on established nitrile oxide chemistry.

Modifications of the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be functionalized. The relative reactivity of these two positions is influenced by steric and electronic factors, and controlling the site of modification is a key challenge in indazole chemistry. d-nb.info

Studies on various substituted indazoles have shown that using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-alkylated product. d-nb.infonih.gov This selectivity is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation in the less polar solvent, sterically directing the alkylating agent to the less hindered N1 position. nih.gov Conversely, using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can lead to increased formation of the N2 isomer. nih.govresearchgate.net The electronic properties of substituents on the indazole ring also play a crucial role; electron-withdrawing groups at the C7 position, for example, have been shown to confer excellent N2 regioselectivity. d-nb.infonih.gov

N-acylation of indazoles is also possible. It has been suggested that N-acylation can provide the N1-substituted regioisomer regioselectively, sometimes proceeding through the initial formation of the N2-acylindazole, which then isomerizes to the more thermodynamically stable N1 product. d-nb.infonih.gov

| Reaction Condition | Typical Outcome for Indazoles | Rationale |

| Base/Solvent | ||

| NaH in THF | Favors N1-alkylation d-nb.infonih.gov | Formation of tight ion pairs directs electrophile to the less hindered N1. nih.gov |

| K₂CO₃ in DMF | Often gives mixtures of N1 and N2 isomers. researchgate.net | Solvent-separated ion pairs allow for attack at both nitrogen atoms. |

| NaHMDS in DMSO | Can favor N2-alkylation (solvent dependent). researchgate.net | The specific conditions can alter the nucleophilicity of N1 vs. N2. |

| Reaction Type | ||

| N-Acylation | Often yields the N1-acyl product. d-nb.infonih.gov | The N1-acyl indazole is typically the thermodynamically more stable isomer. d-nb.info |

To overcome the challenge of regioselectivity in N-functionalization, chemists employ protecting groups to temporarily block one of the nitrogen atoms. An effective strategy for indazoles involves the regioselective protection of the N2 position. nih.gov

One such method uses the 2-(trimethylsilyl)ethoxymethyl (SEM) group. Under specific conditions, the SEM group can be directed selectively to the N2 position of the indazole ring. nih.gov This N2-protected intermediate is then stable to various reaction conditions, allowing for subsequent chemical modifications at other sites. For example, the N2-SEM group has been shown to efficiently direct regioselective lithiation at the C3 position, enabling the introduction of a wide range of electrophiles at this site. nih.gov

Following the desired transformations, the protecting group must be removed cleanly. The SEM group can be efficiently cleaved by treatment with reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF or aqueous hydrochloric acid (HCl) in ethanol, regenerating the N-H bond at the N2 position. nih.gov This protection-deprotection sequence allows for precise control over the synthesis of complex indazole derivatives.

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring System

The benzene (B151609) portion of the this compound core can undergo substitution reactions, but the reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The indazole ring system is generally considered electron-rich and thus susceptible to EAS. However, for this compound, the substituents significantly modulate this reactivity. The iodine atom at C3 and the nitrile group at C5 are both electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack. youtube.com This deactivation means that forcing conditions would likely be required to achieve any electrophilic substitution on the carbocyclic ring.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). nih.govyoutube.com

In the case of this compound, the iodine atom at C3 is a potential leaving group. The nitrile group at C5 is a potent electron-withdrawing group. Although not directly ortho or para in the classical sense, the electronic influence of the nitrile group, combined with the electron-withdrawing nature of the fused pyrazole (B372694) ring, activates the indazole system towards nucleophilic attack. A notable example of this reactivity is the synthesis of 1H-indazole-3-carbonitrile from 3-iodo-1H-indazole via a palladium-catalyzed cyanation reaction, where the iodo group is displaced by a cyanide nucleophile. orgsyn.org This demonstrates that the C3-iodo bond is susceptible to cleavage and replacement by nucleophiles under appropriate catalytic conditions. The reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I, as the more electronegative halogen better stabilizes the transition state of the initial nucleophilic attack, which is typically the rate-determining step. youtube.comyoutube.com

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-Iodo-1H-indazole-5-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete assignment of proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Expected ¹H NMR Data:

A singlet or a narrow doublet for the proton at position 4.

A doublet for the proton at position 6.

A doublet of doublets for the proton at position 7.

A broad singlet for the N-H proton of the indazole ring, the chemical shift of which would be dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, detailed experimental ¹³C NMR data for this compound is not presently found in published literature. However, based on the molecular structure, eight distinct carbon signals are expected. The chemical shifts would be characteristic of the sp²-hybridized carbons of the bicyclic aromatic system and the carbon of the nitrile group. The carbon atom attached to the iodine (C3) would exhibit a significantly lower chemical shift due to the heavy atom effect.

Predicted ¹³C NMR Data:

Signals for the six carbons of the benzene (B151609) ring.

A signal for the C3 carbon attached to the iodine atom.

A signal for the C7a carbon at the ring junction.

A signal for the carbon of the nitrile group (-C≡N).

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

To definitively assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons on the benzene ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would provide crucial information about the long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular framework and confirm the positions of the iodo and carbonitrile substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could be used to identify through-space interactions between protons, further confirming the spatial arrangement of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3400-3200 (broad) |

| C≡N Stretch (Nitrile) | 2260-2220 (sharp) |

| C=C Aromatic Stretch | 1620-1450 |

| C-H Aromatic Stretch | 3100-3000 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound, the calculated exact mass is 268.94498 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak corresponding to this value, confirming the molecular formula C₈H₄IN₃.

Predicted HRMS Data:

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 269.95226 |

| [M+Na]⁺ | 291.93420 |

Data sourced from predicted values. uni.lu

Other Spectroscopic Methods for Complementary Structural Information

Beyond the foundational techniques of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a suite of other spectroscopic methods provides complementary and crucial information for the comprehensive structural elucidation and characterization of "this compound". These techniques, including mass spectrometry, X-ray crystallography, and UV-Visible spectroscopy, offer unique insights into the molecular weight, three-dimensional structure, and electronic properties of the molecule.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For "this compound", mass spectrometry is essential for confirming the molecular weight and providing evidence of the elemental composition.

Predicted Mass Spectrometry Data:

Computational predictions offer valuable insights into the expected mass spectral behavior of "this compound". The predicted monoisotopic mass of the compound is 268.94498 Da. uni.lu High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak that corresponds closely to this value, confirming the molecular formula C₈H₄IN₃.

Different ionization techniques can produce various adducts, and their predicted m/z values can aid in the interpretation of the mass spectrum. For instance, electrospray ionization (ESI), a soft ionization technique, would likely generate protonated molecules and other adducts.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 269.95226 |

| [M+Na]⁺ | 291.93420 |

| [M-H]⁻ | 267.93770 |

| [M+NH₄]⁺ | 286.97880 |

Data sourced from PubChemLite. uni.lu

The fragmentation pattern observed in the mass spectrum under higher energy conditions, such as electron ionization (EI), would provide further structural information. The cleavage of the C-I bond would be a characteristic fragmentation pathway, leading to a significant peak corresponding to the loss of an iodine atom. Other fragments would likely arise from the cleavage of the indazole ring system. For example, in a study of 4-(3-Iodo-1H-indazol-6-yl)pyrimidin-2-amine, a related indazole derivative, the protonated molecular ion [M+H]⁺ was observed at m/z 337.0 using ESI-MS. rsc.org

X-ray Crystallography

Studies on various indazole derivatives have revealed key structural features of the bicyclic ring system. nih.govnih.gov For instance, the indazole ring is planar, and the bond lengths and angles are consistent with its aromatic character. The crystal packing of indazole derivatives is often stabilized by intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking between the aromatic rings. nih.gov

In a study on the alkylation of indolyl-triazole-thiones, X-ray analysis of single crystals was crucial in unambiguously determining the site of alkylation, demonstrating the power of this technique in resolving structural isomerism. nih.gov Similarly, for "this compound", X-ray crystallography would definitively confirm the position of the iodo and carbonitrile substituents on the indazole core and elucidate the intermolecular interactions governing its crystal lattice.

UV-Visible and Raman Spectroscopy

UV-Visible (UV-Vis) and Raman spectroscopy are techniques that probe the electronic transitions and vibrational modes of a molecule, respectively.

UV-Visible Spectroscopy: The UV-Vis spectrum of "this compound" is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic indazole system and the carbonitrile group. The conjugation of the carbonitrile group with the indazole ring would likely influence the position and intensity of these absorption maxima. The solvent used for analysis can also cause shifts in the absorption bands. semanticscholar.org Theoretical studies on related molecules like isoconazole (B1215869) and bifonazole (B1667052) have shown that density functional theory (DFT) calculations can accurately predict their UV-Vis spectra. nih.gov

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational, rotational, and other low-frequency modes in a molecule. researchgate.net It is particularly useful for identifying the vibrational modes of the carbon-carbon bonds in the aromatic ring and the C≡N stretch of the nitrile group. A study on the surface-enhanced Raman spectroscopy (SERS) of 1H-indazole on silver sols indicated that the molecule interacts with the metal surface via the nitrogen atoms and the π-system of the ring. nih.gov The Raman spectrum of "this compound" would be expected to show characteristic peaks for the indazole ring vibrations, as well as a strong band for the C-I stretching vibration, providing further confirmation of the compound's structure.

Computational and Theoretical Investigations of 3 Iodo 1h Indazole 5 Carbonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), can be used to determine the electronic structure of 3-Iodo-1H-indazole-5-carbonitrile, which in turn governs its reactivity and spectroscopic characteristics. While specific DFT studies on this compound are not widely available in published literature, the application of these methods would provide a detailed picture of its molecular orbitals and electron density distribution.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For this compound, a hypothetical FMO analysis would likely reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The presence of the electron-withdrawing nitrile group and the iodine atom would significantly influence the energies and localizations of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -1.8 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | Suggests moderate chemical stability |

Note: The values in this table are illustrative and not derived from published computational studies on this specific compound.

Quantum chemical calculations can simulate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These theoretical spectra can be invaluable for confirming the structure of the synthesized compound and for assigning the experimentally observed signals. Discrepancies between the calculated and experimental spectra can also provide insights into solvent effects or conformational dynamics.

Table 2: Comparison of Experimental and Hypothetical Simulated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental (ppm) | Hypothetical Simulated (ppm) |

| C3 | 95.36 | 96.2 |

| C4 | 127.39 | 127.8 |

| C5 | 103.73 | 104.1 |

| C6 | 129.27 | 129.5 |

| C7 | 126.73 | 127.0 |

| C7a | 141.53 | 141.9 |

| C=N | 119.30 | 119.8 |

Note: Experimental data is sourced from available literature, while simulated values are illustrative.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. For this compound, which belongs to the indazole class of compounds known for their diverse biological activities, docking studies could identify potential protein targets and predict the binding affinity and mode of interaction. This is crucial in the early stages of drug discovery.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic picture of the interactions, including the role of solvent molecules, and can help to refine the understanding of the binding mode and estimate the binding free energy. While specific docking and MD studies for this compound are not documented, the indazole scaffold has been the subject of such investigations against various targets, including kinases and other enzymes.

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a class of indazole derivatives, it would be possible to predict the biological activity of this compound. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with the measured activity.

Conformational Analysis and Energy Landscape Studies

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to map its potential energy surface. For this compound, computational methods can be used to explore the rotational barriers around single bonds and to determine the relative energies of different conformers. Understanding the conformational preferences is essential for rational drug design, as the bioactive conformation that binds to a receptor may not be the lowest energy conformation in solution.

In Silico Prediction of Key Molecular Descriptors (e.g., Polarity, Hydrogen Bonding Capabilities, Lipophilicity)

In silico methods allow for the rapid calculation of various molecular descriptors that are crucial for predicting the pharmacokinetic properties of a drug candidate (Absorption, Distribution, Metabolism, and Excretion - ADME). For this compound, these descriptors provide a preliminary assessment of its drug-likeness.

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 269.04 g/mol | Within the range for oral bioavailability (Lipinski's Rule of Five) |

| XLogP3 | 2.0 | Indicates moderate lipophilicity, affecting solubility and membrane permeability. uni.lu |

| Hydrogen Bond Donors | 1 | The N-H group of the indazole ring can act as a hydrogen bond donor. uni.lu |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms of the indazole ring and the nitrile group can act as hydrogen bond acceptors. uni.lu |

| Polar Surface Area (PSA) | 52.47 Ų | Influences cell membrane permeability. |

| Density | 2.1 g/cm³ | A measure of the molecule's compactness. |

| Boiling Point | 446.4 °C at 760 mmHg | Indicates the thermal stability of the compound. |

Note: The data in this table is based on in silico predictions from chemical databases. uni.luchemsrc.com

Applications of 3 Iodo 1h Indazole 5 Carbonitrile and Its Derivatives

Medicinal Chemistry Applications

The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of an iodine atom at the 3-position and a carbonitrile group at the 5-position of the indazole ring, as in 3-iodo-1H-indazole-5-carbonitrile, provides a key intermediate for the development of new therapeutic agents.

Development of Potential Anticancer Agents

Derivatives of this compound have shown promise as potential anticancer agents, primarily through the inhibition of protein kinases. nih.gov Protein kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. google.com Dysregulation of kinase activity is a hallmark of many cancers.

Indazole-based compounds can act as kinase inhibitors by binding to the hinge region of the enzyme's active site. nih.gov The 1H-indazole-3-amine structure, which can be derived from this compound, is an effective hinge-binding fragment. nih.govmdpi.com For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their ability to inhibit various cancer cell lines, with some compounds showing significant activity. nih.gov One such derivative, compound 6o , demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov

Furthermore, the introduction of different substituents at the 5-position of the indazole ring, facilitated by the carbonitrile group or its derivatives, allows for the exploration of interactions with different regions of the kinase active site, potentially leading to increased potency and selectivity. nih.gov

Table 1: Anticancer Activity of an Indazole Derivative

| Compound | Cell Line | IC50 (µM) |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| 6o | HEK-293 (Normal Cell) | 33.2 |

Source: nih.gov

Antimicrobial Drug Discovery

The indazole scaffold is also being explored for the development of new antimicrobial agents. nih.gov Indazole derivatives have demonstrated a range of biological activities, including antibacterial and antifungal properties. nih.gov While direct studies on the antimicrobial properties of this compound itself are limited in the provided search results, the versatility of this compound as a synthetic intermediate suggests its potential role in the generation of novel antimicrobial candidates. The ability to functionalize both the 3- and 5-positions of the indazole ring allows for the creation of a diverse library of compounds for antimicrobial screening.

Exploration in Antihypertensive Drug Development

Indazole derivatives have been investigated for their potential as antihypertensive agents. nih.gov Certain indazole-containing compounds have shown the ability to lower blood pressure. nih.gov For example, 7-nitroindazole (B13768) has been studied for its effects on hypertension. nih.gov While the direct application of this compound in this area is not explicitly detailed, its structural similarity to other biologically active indazoles suggests its potential as a starting point for the synthesis of new antihypertensive compounds. The indazole nucleus is a key component of several molecules with cardiovascular activity. nih.gov

Investigation of Anti-inflammatory and Other Biological Activities

Indazole derivatives are known to possess anti-inflammatory properties. nih.govnih.gov For example, benzydamine, an indazole-containing drug, is used as a non-steroidal anti-inflammatory agent. mdpi.com The synthesis of new indazole derivatives from precursors like this compound could lead to the discovery of novel anti-inflammatory compounds. Coordination compounds of indazole-3-carboxylic acid with transition metals have also been shown to have anti-inflammatory effects. nih.gov Beyond anti-inflammatory action, indazole derivatives have been explored for a wide array of other biological activities, including as antipsychotics, analgesics, and antipyretics. nih.gov

Strategic Role as a Bioisostere for Indole (B1671886) Derivatives

A significant application of the indazole scaffold in medicinal chemistry is its use as a bioisostere for the indole ring. acs.orgnih.govacs.orgpharmablock.com Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. acs.org

The indazole ring is structurally similar to the indole ring, which is a common motif in many biologically active compounds, including the neurotransmitter serotonin. acs.org Like indole, indazole has an NH group that can act as a hydrogen bond donor. pharmablock.com However, the additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, potentially leading to improved binding affinity with target proteins. pharmablock.com This bioisosteric replacement can also lead to improved metabolic stability. pharmablock.com

Agrochemical Development and Pest Control

In addition to its pharmaceutical applications, this compound and its derivatives are utilized in the development of agrochemicals. chemimpex.com The structural features of these compounds make them valuable building blocks for the synthesis of herbicides and fungicides. chemimpex.com The stability and reactivity of the 5-chloro-3-iodo-1H-indazole derivative make it an ideal candidate for creating more effective and selective crop protection agents. chemimpex.com

Design and Optimization of Novel Pesticides

The development of novel pesticides is crucial for modern agriculture to ensure crop protection and food security. The process often involves the design and synthesis of new molecules that can act on specific biological targets in pests. This compound serves as a key starting material in the creation of new potential pesticides. The presence of the iodine atom allows for various coupling reactions, such as the Suzuki and Sonogashira reactions, enabling the introduction of diverse molecular fragments. The nitrile group can also be transformed into other functional groups, further expanding the chemical space that can be explored.

Research in this area focuses on creating libraries of compounds derived from this compound and screening them for pesticidal activity. By systematically modifying the structure of the parent compound, researchers can identify structure-activity relationships (SAR), which provide insights into how chemical modifications influence the compound's effectiveness as a pesticide. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds into effective and selective pesticides.

Exploration of Herbicidal and Fungicidal Lead Compounds

Beyond general pesticidal applications, derivatives of this compound are also investigated for more specific uses as herbicides and fungicides. The indazole core is present in some known bioactive molecules, and by using this compound as a scaffold, scientists can synthesize new analogues to discover novel herbicidal and fungicidal agents.

The exploration for new lead compounds involves evaluating the synthesized derivatives against a panel of common weeds and fungal pathogens. The goal is to identify compounds that exhibit high efficacy against the target organisms while having minimal impact on the crop and the environment. The data gathered from these screenings helps in identifying promising candidates for further development.

Materials Science and Functional Materials Research

The unique electronic and structural properties of the indazole ring system also make this compound an attractive building block in materials science. The ability to form extended conjugated systems and participate in intermolecular interactions is key to its potential applications in this field.

Synthesis of Materials with Unique Optical or Electrical Properties

The synthesis of new organic materials with tailored optical and electrical properties is a major focus of modern materials science. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The this compound molecule can be used as a precursor to create larger, conjugated systems through cross-coupling reactions.

By attaching different aromatic or electron-donating/withdrawing groups to the indazole core, researchers can fine-tune the electronic structure of the resulting molecules. This, in turn, influences their absorption and emission of light, as well as their ability to transport electrical charge. The aim is to create materials with specific, desirable properties, such as high fluorescence quantum yields, strong light absorption in the solar spectrum, or high charge carrier mobilities.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The structure of this compound, with its hydrogen bond donor (the N-H group of the indazole) and acceptor (the nitrile group), as well as the potential for halogen bonding (from the iodine atom) and π-π stacking (from the aromatic ring system), makes it a candidate for the construction of supramolecular assemblies.

These self-assembled structures can have a variety of forms, from simple dimers to complex, extended networks. The properties of these assemblies are often different from those of the individual molecules and can be controlled by modifying the molecular building blocks. Research in this area explores how derivatives of this compound can be used to create new supramolecular structures with interesting and potentially useful properties, such as forming gels, liquid crystals, or porous materials for guest encapsulation.

Challenges and Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The conventional synthesis of functionalized indazoles often involves multi-step processes that may utilize harsh reagents and generate significant chemical waste. A primary challenge is the development of greener, more efficient synthetic pathways to 3-iodo-1H-indazole-5-carbonitrile and its derivatives. Future research is increasingly directed towards:

C-H Activation: Direct functionalization of the indazole core through C-H activation is a highly sought-after strategy. This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy.

Flow Chemistry: The use of continuous flow reactors offers advantages such as improved reaction control, enhanced safety for hazardous reactions, and easier scalability. Adapting and optimizing the synthesis of this compound for flow systems is a key area of investigation.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis can lead to highly selective and environmentally benign processes. Research into identifying or engineering enzymes for the synthesis of complex indazoles is a promising, albeit challenging, frontier.

Enhancing Chemo- and Regioselectivity in Functionalization Reactions

The this compound molecule possesses multiple reactive sites, including the N-H of the indazole ring, the C-I bond, and the nitrile group. Achieving selective functionalization at a desired position without affecting other groups is a significant hurdle. Future research aims to refine reaction control through:

Orthogonal Protecting Group Strategies: Developing robust protecting group strategies that allow for the sequential and selective modification of different positions on the indazole ring is crucial for the synthesis of complex derivatives.

Catalyst and Ligand Design: The choice of catalyst and ligands in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) plays a pivotal role in determining the outcome. researchgate.net Research is focused on designing new catalytic systems that offer higher selectivity for specific positions on the indazole core, even in the presence of multiple reactive sites. researchgate.net For instance, palladium-catalyzed cross-coupling reactions have been explored to synthesize novel 3-heteroaryl N-1-functionalized indazoles. researchgate.net

Understanding Reaction Mechanisms: A deeper mechanistic understanding of the factors that govern regioselectivity in the functionalization of substituted indazoles will enable more rational and predictable synthetic planning.

Advanced Biological Activity Profiling and Elucidation of Molecular Mechanisms

While the indazole scaffold is present in numerous biologically active compounds, a comprehensive understanding of the specific roles of the iodo and carbonitrile substituents in this compound is still evolving. nih.gov Future research directions include:

High-Throughput Screening: Employing high-throughput screening methods to test this compound and its derivatives against a wide array of biological targets can uncover novel activities and therapeutic potentials.

Target Deconvolution: For compounds that show promising activity in cell-based assays, identifying the specific molecular target(s) is a critical step. Techniques such as chemical proteomics and genetic approaches are being used to elucidate the mechanism of action.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity is essential for optimizing potency and selectivity. This includes exploring the effects of replacing the iodo or nitrile groups with other functionalities.

Exploration of Novel Therapeutic Areas and Emerging Material Applications

The application of indazole derivatives is well-established in oncology, with drugs like niraparib (B1663559) and pazopanib (B1684535) being notable examples. nih.gov However, the unique electronic properties of this compound suggest potential beyond this traditional therapeutic area.

New Therapeutic Indications: Research is expanding to investigate the potential of this compound derivatives in other diseases, such as neurodegenerative disorders, inflammatory conditions, and infectious diseases. nih.gov

Materials Science: The rigid, aromatic structure and the presence of electron-withdrawing and polarizable groups make this compound an interesting candidate for applications in materials science. Future explorations may include its use in:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Fluorescent Probes: The indazole core can exhibit fluorescence, and modifications to the structure could lead to the development of novel sensors and imaging agents.

Integration of Computational Design with Experimental Validation in Drug and Material Discovery

The synergy between computational modeling and experimental work is becoming increasingly vital for accelerating the discovery process. For this compound, this integrated approach holds significant promise.

Molecular Docking and Dynamics: Computational tools can predict how derivatives of this compound might bind to specific protein targets. rsc.org Molecular dynamics simulations can further assess the stability of these interactions, helping to prioritize which compounds to synthesize and test. rsc.org

In Silico Screening: Virtual libraries of compounds based on the this compound scaffold can be screened against computational models of biological targets or for desired material properties. This can significantly narrow down the number of candidates for experimental validation.

Predictive Modeling for Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or material properties of new derivatives, guiding the design of more effective molecules.

By addressing these challenges through innovative and collaborative research, the full potential of this compound as a versatile platform for the development of new medicines and materials can be realized.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Iodo-1H-indazole-5-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of the indazole core followed by cyanation. For example, palladium-catalyzed cyanation using K₄[Fe(CN)₆] in dimethylacetamide (DMAC) under inert conditions is a scalable approach . Key variables include:

- Catalyst : Pd-based catalysts (e.g., allylpalladium(II) chloride dimer) paired with ligands like Xantphos improve regioselectivity.

- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation.

- Solvent : Polar aprotic solvents (e.g., 2-MeTHF) enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization (DMF/acetic acid mixtures) is critical for isolating high-purity product (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to verify substitution patterns (e.g., iodine at position 3, nitrile at position 5) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₈H₄IN₃, exact mass: 284.94 g/mol).

- X-ray Diffraction : For unambiguous confirmation of iodine positioning, though crystallization may require slow evaporation from DMSO/EtOH mixtures .

Advanced Research Questions

Q. What strategies mitigate instability of this compound during storage or reactions?

- Methodological Answer : Stability challenges arise from:

- Light Sensitivity : Store in amber vials at –20°C under nitrogen to prevent photodegradation .

- Moisture Reactivity : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves during reactions to avoid hydrolysis of the nitrile group .

- Thermal Decomposition : Monitor reactions via TLC or in-situ FTIR to detect degradation byproducts (e.g., indazole ring-opening products) .

Q. How can computational modeling guide the design of derivatives based on this compound?

- Methodological Answer :

- DFT Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups at position 5) on reactivity and binding affinity.

- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), focusing on the iodine’s role in hydrophobic interactions .

- QSAR Analysis : Corrogate substituent effects (e.g., nitrile vs. carboxylate) with experimental bioactivity data to prioritize synthetic targets .

Q. What experimental approaches resolve contradictions in reported crystallographic data for iodinated indazoles?

- Methodological Answer : Discrepancies often stem from:

- Polymorphism : Screen multiple crystallization conditions (e.g., varying solvent ratios) to identify dominant crystal forms .

- Disorder in Iodine Positions : Refine structures using SHELXL with anisotropic displacement parameters and twin-law corrections for high-resolution datasets .

- Validation Tools : Cross-validate with Cambridge Structural Database (CSD) entries for analogous compounds to identify systematic errors .

Key Challenges and Recommendations

- Synthetic Scalability : Transitioning from mg to kg-scale requires optimizing ligand-catalyst ratios to minimize Pd residues .

- Biological Assays : Pre-screen derivatives for solubility in PBS (pH 7.4) to avoid false negatives in cell-based studies .

- Data Reproducibility : Document exact crystallization conditions (e.g., cooling rates) to align with literature protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.